4-Bromo-1H-indole-3-carboxylic acid
Overview
Description
4-Bromo-1H-indole-3-carboxylic acid: is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . The compound this compound is characterized by the presence of a bromine atom at the 4th position and a carboxylic acid group at the 3rd position of the indole ring.
Mechanism of Action
Target of Action
4-Bromo-1H-indole-3-carboxylic acid, like many indole derivatives, is known to interact with multiple receptors . The indole scaffold is a common feature in many synthetic drug molecules and has been found to bind with high affinity to these targets . .
Mode of Action
Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including this compound, may interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities .
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
The indole scaffold, such as in 4-Bromo-1H-indole-3-carboxylic acid, binds with high affinity to multiple receptors, making it useful in developing new derivatives . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Indole derivatives, including this compound, play a main role in cell biology . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Molecular Mechanism
Indole derivatives are known to interact excellently with receptors in molecular docking studies .
Metabolic Pathways
Derivatives of indole-3-carboxylic acid are synthesized from tryptophan via intermediates in Arabidopsis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1H-indole-3-carboxylic acid typically involves the bromination of indole derivatives. One common method is the radical benzylic bromination reaction, where 4-bromo-3-nitrotoluene is used as a starting material . The reaction conditions often involve the use of isopropenylmagnesium bromide in the Bartoli reaction to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using similar starting materials and conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the indole ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of substituted indole compounds .
Scientific Research Applications
4-Bromo-1H-indole-3-carboxylic acid has numerous applications in scientific research:
Comparison with Similar Compounds
4-Bromoindole: A closely related compound with similar chemical properties.
1H-Indole-3-carbaldehyde: Another indole derivative with different functional groups.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Indole derivatives with fluorine and phenyl groups.
Uniqueness: 4-Bromo-1H-indole-3-carboxylic acid is unique due to the specific positioning of the bromine atom and carboxylic acid group on the indole ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
4-bromo-1H-indole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-6-2-1-3-7-8(6)5(4-11-7)9(12)13/h1-4,11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQQLCJFHKJARJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40553666 | |
Record name | 4-Bromo-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40553666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110811-31-9 | |
Record name | 4-Bromo-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40553666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-1H-indole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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